molecular formula C15H11N3O3 B5508488 2-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)imino]methyl}benzoic acid

2-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)imino]methyl}benzoic acid

Katalognummer B5508488
Molekulargewicht: 281.27 g/mol
InChI-Schlüssel: KLWKZDBXDDLGNC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)imino]methyl}benzoic acid, also known as BI-9564, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound has shown promise in pre-clinical studies and has been the subject of much research in recent years.

Wirkmechanismus

The mechanism of action of 2-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)imino]methyl}benzoic acid involves its ability to inhibit the MDM2-p53 interaction. This interaction is critical for the regulation of the p53 tumor suppressor protein, which plays a key role in preventing cancer development. By blocking this interaction, this compound allows p53 to function properly, leading to the induction of cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound can induce cell death in cancer cells, inhibit tumor growth, and increase the expression of p53. Additionally, this compound has been shown to have low toxicity in normal cells, making it a promising candidate for cancer treatment.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 2-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)imino]methyl}benzoic acid in lab experiments is its potency as an inhibitor of the MDM2-p53 interaction. This allows for the study of this critical pathway in cancer development and the potential development of new cancer treatments. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Zukünftige Richtungen

There are several future directions for research on 2-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)imino]methyl}benzoic acid. One potential direction is the development of new formulations of this compound that improve its solubility and bioavailability. Additionally, further studies are needed to determine the optimal dosage and administration of this compound in clinical settings. Finally, there is potential for the use of this compound in combination with other cancer treatments to improve their effectiveness.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that has shown promise as a potential cancer treatment. This compound has been extensively studied for its ability to inhibit the MDM2-p53 interaction and induce cell death in cancer cells. While there are limitations to its use in lab experiments, there are several future directions for research on this compound that could lead to the development of new cancer treatments.

Synthesemethoden

The synthesis of 2-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)imino]methyl}benzoic acid involves a series of chemical reactions that result in the formation of the final compound. The process begins with the reaction of 2-aminobenzoic acid with 2-nitrobenzaldehyde to form an intermediate product. This intermediate is then reduced using a reducing agent to produce the final compound, this compound.

Wissenschaftliche Forschungsanwendungen

2-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)imino]methyl}benzoic acid has been the subject of much scientific research due to its potential use as a cancer treatment. Studies have shown that this compound is a potent inhibitor of the MDM2-p53 interaction, which is a critical pathway in cancer development. By blocking this pathway, this compound has been shown to induce cell death in cancer cells and inhibit tumor growth in pre-clinical models.

Eigenschaften

IUPAC Name

2-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)iminomethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3/c19-14(20)11-4-2-1-3-9(11)8-16-10-5-6-12-13(7-10)18-15(21)17-12/h1-8H,(H,19,20)(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLWKZDBXDDLGNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC3=C(C=C2)NC(=O)N3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.